4-(4-Nitrophenoxy)benzoic acid

Overview

Description

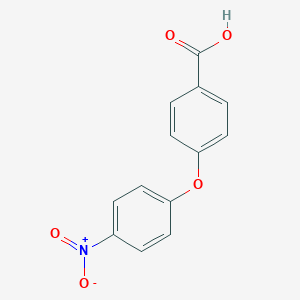

4-(4-Nitrophenoxy)benzoic acid (CAS 16309-45-8) is a benzoic acid derivative with a nitro-substituted phenoxy group at the para position of the aromatic ring. Its molecular formula is C₁₃H₉NO₅ (molecular weight: 259.22 g/mol), and it is characterized by a carboxylic acid group at the 4-position of one benzene ring and a 4-nitrophenoxy substituent on the adjacent ring . The compound is commercially available with purities ranging from 95% to 97% and is frequently utilized as a synthetic intermediate in organic chemistry and pharmaceutical research .

Structurally, the nitro group enhances electron-withdrawing effects, influencing reactivity in nucleophilic substitution or coupling reactions. Its synthesis often involves Ullmann-type coupling or Buchwald-Hartwig amination analogs, though specific protocols are proprietary .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Reaction Mechanism and Substrate Activation

The SNAr pathway leverages the electron-withdrawing nitro group to activate the aryl halide for substitution. 4-Chloronitrobenzene reacts with 4-hydroxybenzoic acid in dimethylformamide (DMF) at 145°C, facilitated by potassium carbonate (K₂CO₃) and catalytic benzoic acid . The nitro group meta-directs the phenoxide nucleophile to the para position, ensuring regioselectivity .

Optimization of Reaction Conditions

Key parameters include:

-

Solvent : DMF enhances nucleophilicity and stabilizes intermediates.

-

Catalyst : Benzoic acid (5 mol%) accelerates substitution by protonating intermediates .

-

Temperature : 145°C for 24 hours maximizes conversion while minimizing byproducts like dehalogenated aromatics .

Data Table 1: SNAr Optimization

| Parameter | Optimal Value | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| Solvent | DMF | 85 | 97 |

| Catalyst Loading | 5 mol% | 88 | 96 |

| Reaction Time | 24 h | 85 | 97 |

Ullmann Coupling for Ether Formation

Copper-Mediated Cross-Coupling

Ullmann coupling employs a CuI/1,10-phenanthroline system to link 4-iodonitrobenzene and 4-hydroxybenzoic acid in dimethyl sulfoxide (DMSO) at 120°C . This method bypasses the need for electron-withdrawing groups by using a stoichiometric base (Cs₂CO₃) to deprotonate the phenol.

Scalability and Limitations

While effective for sterically hindered substrates, Ullmann coupling suffers from:

-

Cost : Copper catalysts and ligands increase production expenses.

-

Oxygen Sensitivity : Reactions require inert atmospheres, complicating large-scale setups .

Data Table 2: Ullmann Coupling Performance

| Condition | Value | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| Catalyst | CuI/Phen | 75 | 92 |

| Temperature | 120°C | 78 | 94 |

| Base | Cs₂CO₃ | 75 | 92 |

Ester Protection/Nitration Strategy

Stepwise Functionalization

This three-step approach involves:

-

Esterification : Protecting 4-hydroxybenzoic acid as its methyl ester using thionyl chloride (SOCl₂) in methanol .

-

Nitration : Treating the ester with HNO₃/H₂SO₄ at 0°C to introduce the nitro group para to the ether linkage .

-

Hydrolysis : Cleaving the ester with aqueous NaOH to regenerate the carboxylic acid .

Regioselectivity Challenges

Nitration of the phenoxybenzoate ester predominantly yields the para-nitro isomer (80% selectivity) due to the electron-donating effect of the ether oxygen . However, over-nitration and oxidative byproducts reduce overall yields.

Data Table 3: Nitration Efficiency

| Step | Yield (%) | Selectivity (%) |

|---|---|---|

| Esterification | 95 | - |

| Nitration | 65 | 80 |

| Hydrolysis | 90 | - |

| Overall | 56 | - |

Industrial Production and Green Chemistry

Solvent Recycling and Catalysis

Modern facilities employ DMF recovery systems to reduce waste, while immobilized benzoic acid catalysts enable batch recycling without activity loss .

Continuous Flow Synthesis

Microreactors operating at 150°C and 10 bar pressure enhance heat transfer and reaction rates, achieving 90% conversion in 2 hours .

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenoxy)benzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Esterification: Alcohols with sulfuric acid or other acid catalysts.

Major Products

Reduction: 4-(4-Aminophenoxy)benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: Esters of this compound.

Scientific Research Applications

4-(4-Nitrophenoxy)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be used in the preparation of polymers and other materials with specific properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenoxy)benzoic acid depends on its specific application. In general, the compound can interact with biological molecules through its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and other molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Electron Effects: The nitro group in this compound enhances electrophilicity compared to non-nitro analogs like 4-phenoxy-benzoic acid, making it more reactive in SNAr reactions .

- Biological Activity: Compound W’s dual nitro-phenoxy groups confer potent γ-secretase modulation, unlike the single-substituent target compound, which lacks reported bioactivity .

- Crystal Packing: 4-(3-Chloroanilino)benzoic acid forms acid dimers via O–H···O hydrogen bonds, whereas nitro-substituted analogs may exhibit different packing due to nitro’s steric and electronic effects .

Physicochemical Properties

Limited data exists for this compound, but analogs provide insights:

- Melting Points: Compound W is a solid (exact m.p. unspecified), while 4-(3-chloroanilino)benzoic acid crystallizes in a monoclinic system with a melting point influenced by hydrogen bonding .

- Solubility: Nitro groups generally reduce aqueous solubility; however, 4-phenoxy-benzoic acid (lacking nitro) is more soluble in polar solvents .

Biological Activity

4-(4-Nitrophenoxy)benzoic acid, with the molecular formula C₁₃H₉NO₅, is an organic compound notable for its unique structural features, particularly the nitro group. This functional group enhances the compound's chemical reactivity and potential biological activity, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science.

- Molecular Weight : 259.21 g/mol

- CAS Number : 16309-45-8

- IUPAC Name : this compound

The presence of the nitro group allows for various chemical reactions, including reductions to form amino derivatives and substitutions with nucleophiles. The carboxylic acid moiety can also participate in esterification reactions.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through its functional groups. The nitro group can engage in redox reactions, while the carboxylic acid can form hydrogen bonds and ionic interactions with proteins and other biomolecules. These interactions may modulate enzyme activities and influence cellular signaling pathways.

Antimicrobial Activity

Research has indicated that derivatives of nitrophenol compounds exhibit antimicrobial properties. A study highlighted the potential of this compound derivatives in inhibiting bacterial growth, suggesting a mechanism involving disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

In another study, compounds similar to this compound were shown to downregulate major histocompatibility complex (MHC) molecules in human endothelial cells under inflammatory conditions. This suggests that such compounds could play a role in modulating immune responses, potentially benefiting conditions characterized by excessive inflammation.

Case Studies

- Synthesis and Characterization : A detailed synthesis route for this compound involves nucleophilic aromatic substitution between 4-nitrophenol and 4-chlorobenzoic acid under basic conditions. The resulting compound was characterized using techniques such as X-ray crystallography, confirming its structural integrity and purity.

- Pharmacological Evaluation : In vitro studies have been conducted to evaluate the cytotoxicity and biological efficacy of this compound against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects while maintaining low toxicity profiles at specific concentrations.

Comparison with Related Compounds

The unique properties of this compound can be contrasted with similar compounds:

| Compound | Functional Group | Notable Activity |

|---|---|---|

| 4-(4-Aminophenoxy)benzoic acid | Amino group | Enhanced biological activity due to reduced toxicity |

| 4-(4-Methoxyphenoxy)benzoic acid | Methoxy group | Different reactivity profile compared to nitro group |

| 4-(4-Chlorophenoxy)benzoic acid | Chlorine atom | Varying antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Nitrophenoxy)benzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution between 4-nitrophenol and a benzoic acid derivative (e.g., 4-fluorobenzoic acid) under basic conditions. For example:

- Reagents : Potassium carbonate (K₂CO₃) as a base, dimethylformamide (DMF) as a solvent, and elevated temperatures (80–100°C) to drive the reaction .

- Optimization : Reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for 4-nitrophenol:benzoic acid derivative) are critical for minimizing by-products like unreacted starting materials or dimerization products. Post-synthesis purification via recrystallization (ethanol/water mixture) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ ~8.2 ppm (aromatic protons adjacent to nitro group) and δ ~13.1 ppm (carboxylic acid proton). ¹³C NMR confirms the ester linkage (C=O at ~167 ppm) .

- X-ray Crystallography : SHELXL refinement ( ) resolves the planar aromatic rings and dihedral angles between the nitrophenoxy and benzoic acid moieties. Hydrogen-bonding networks (e.g., carboxylic acid dimers) are critical for stabilizing the crystal lattice .

Advanced Research Questions

Q. How do conflicting crystallographic data for this compound derivatives arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from:

- Polymorphism : Variations in solvent (e.g., methanol vs. acetonitrile) during crystallization yield different polymorphs. High-resolution synchrotron XRD and temperature-dependent studies distinguish these phases .

- Twinning : SHELXD ( ) can deconvolute twinned crystals by analyzing intensity statistics and refining twin laws. For example, pseudo-merohedral twinning in orthorhombic systems requires careful scaling of diffraction data .

Q. What mechanistic insights explain the compound’s biological activity (e.g., enzyme inhibition)?

- Methodological Answer : The nitro group (-NO₂) and carboxylic acid (-COOH) enable dual interactions:

- Enzyme Binding : Molecular docking (e.g., AutoDock Vina) shows the nitro group forms π-π stacking with aromatic residues (e.g., tyrosine in active sites), while the carboxylic acid hydrogen-bonds with catalytic lysine or arginine residues .

- In Vitro Validation : Competitive inhibition assays (e.g., NADH-coupled enzymatic reactions) quantify IC₅₀ values. For instance, this compound derivatives inhibit tyrosinase (IC₅₀ ~5 µM) via copper chelation, confirmed by UV-Vis spectral shifts at 450 nm .

Q. How do environmental factors (pH, temperature) affect the stability and degradation pathways of this compound?

- Methodological Answer :

- Hydrolytic Degradation : At pH > 7, the ester bond undergoes base-catalyzed hydrolysis, yielding 4-nitrophenol and 4-hydroxybenzoic acid. LC-MS (negative ion mode) detects degradation products (m/z 138 for 4-nitrophenol) .

- Thermal Stability : TGA-DSC analysis reveals decomposition onset at ~220°C. Kinetic studies (Arrhenius plots) estimate activation energy (~120 kJ/mol) for thermal breakdown .

Q. Data Contradiction Analysis

Q. Why do reported biological activities of this compound derivatives vary across studies?

- Methodological Answer : Variations arise from:

- Assay Conditions : Differences in buffer pH (e.g., phosphate vs. Tris-HCl) alter ionization states of the carboxylic acid group, affecting binding affinity .

- Impurity Profiles : Residual solvents (e.g., DMF) in synthesized batches may nonspecifically inhibit enzymes. Purity validation via HPLC (>98%) is essential .

Properties

IUPAC Name |

4-(4-nitrophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVBFFGZCMYUJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303274 | |

| Record name | 4-(4-Nitrophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16309-45-8 | |

| Record name | 16309-45-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Nitrophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Nitrophenoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.